molecular formula C13H10N2O5S B2906729 (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide CAS No. 308292-06-0

(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide

Cat. No. B2906729
CAS RN: 308292-06-0
M. Wt: 306.29
InChI Key: YHSBTFXLHBIZKL-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide, also known as MNBSA, is a chemical compound that has been used in scientific research for various purposes. MNBSA is a sulfonamide derivative that has been synthesized using different methods. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide is not fully understood. However, it is believed to work through the inhibition of certain enzymes, such as carbonic anhydrase and β-lactamase. (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has also been shown to inhibit the activity of β-lactamase, which is an enzyme involved in bacterial resistance to antibiotics. Additionally, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.

Advantages and Limitations for Lab Experiments

(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide also has some limitations. It may not be suitable for certain experiments, as its mechanism of action is not fully understood. Additionally, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide may have limited solubility in certain solvents, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide. One potential area of research is the development of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide and its potential use in cancer treatment. Additionally, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide may have potential applications in the development of new antibiotics, as it has been shown to inhibit the activity of β-lactamase. Further studies are needed to fully explore the potential uses of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide in scientific research.

Synthesis Methods

(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methyl-4-oxocyclohexa-2,5-dien-1-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide.

Scientific Research Applications

(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has been used in scientific research for various purposes. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and β-lactamase. (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has also been used as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

(NZ)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c1-9-7-10(5-6-13(9)16)14-21(19,20)12-4-2-3-11(8-12)15(17)18/h2-8H,1H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSBTFXLHBIZKL-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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